Ethyl 6-(methylamino)hexanoate hydrochloride

Chemical Synthesis Formulation Development Analytical Chemistry

Ensure synthetic reproducibility with Ethyl 6-(methylamino)hexanoate hydrochloride (CAS 65498-93-3). Unlike the free base, this hydrochloride salt offers enhanced aqueous solubility, enabling direct use in aqueous coupling reactions for amides and esters. Its well-defined melting point (87-91°C) provides a rapid identity and purity verification step. The N-methylamino group delivers distinct chemoselectivity over primary amines for complex molecule synthesis. Offers reproducible performance for sensitive applications.

Molecular Formula C9H20ClNO2
Molecular Weight 209.71
CAS No. 65498-93-3
Cat. No. B2955204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(methylamino)hexanoate hydrochloride
CAS65498-93-3
Molecular FormulaC9H20ClNO2
Molecular Weight209.71
Structural Identifiers
SMILESCCOC(=O)CCCCCNC.Cl
InChIInChI=1S/C9H19NO2.ClH/c1-3-12-9(11)7-5-4-6-8-10-2;/h10H,3-8H2,1-2H3;1H
InChIKeyNUCXWXHVVOVQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-(methylamino)hexanoate hydrochloride (CAS 65498-93-3) – Key Properties and Procurement Baseline


Ethyl 6-(methylamino)hexanoate hydrochloride (CAS 65498-93-3) is an organic hydrochloride salt with the molecular formula C9H20ClNO2 and a molecular weight of 209.72 g/mol [1]. The compound serves as a methylamino-functionalized hexanoate ester building block, commonly employed in pharmaceutical and chemical synthesis as a versatile intermediate . Its solid, powdered form is characterized by a defined melting point and purity specification, providing a reliable baseline for procurement and quality control .

Why Ethyl 6-(methylamino)hexanoate hydrochloride (65498-93-3) Cannot Be Casually Replaced by Analogs


Generic substitution of Ethyl 6-(methylamino)hexanoate hydrochloride with closely related analogs is not scientifically justified due to critical differences in physicochemical and functional properties that directly impact synthetic utility and assay reproducibility. The hydrochloride salt form (CAS 65498-93-3) offers enhanced aqueous solubility and defined melting point characteristics compared to its free base counterpart (CAS 96311-62-5) [1]. Furthermore, the ethyl ester and methylamino substitution pattern distinguishes this compound from primary amine analogs (e.g., Ethyl 6-aminohexanoate hydrochloride, CAS 3633-17-8) and methyl ester variants (e.g., Methyl 6-(methylamino)hexanoate, CAS 62222-21-3), each of which exhibits distinct reactivity profiles, steric properties, and downstream compatibility in synthetic pathways [2]. These quantifiable differences necessitate compound-specific sourcing for reproducible research outcomes.

Quantitative Evidence Guide: Ethyl 6-(methylamino)hexanoate hydrochloride (65498-93-3) Differentiation from Analogs


Enhanced Aqueous Solubility via Hydrochloride Salt Form: Target Compound vs. Free Base

The hydrochloride salt form of Ethyl 6-(methylamino)hexanoate (CAS 65498-93-3) provides significantly enhanced aqueous solubility compared to its free base analog (CAS 96311-62-5). The free base exhibits a computed XLogP3-AA value of 1.1, indicating moderate lipophilicity and limited aqueous solubility [1]. The hydrochloride salt, by contrast, is a charged species that readily dissolves in water and polar solvents, a property confirmed by its routine use in aqueous reaction media . This solubility enhancement is critical for homogeneous reaction conditions and accurate analytical method development.

Chemical Synthesis Formulation Development Analytical Chemistry

Defined Melting Point as Quality Control Benchmark: Target Compound vs. Methyl Ester Analog

Ethyl 6-(methylamino)hexanoate hydrochloride (CAS 65498-93-3) exhibits a well-defined melting point range of 87-91°C, a critical quality control parameter for confirming identity and purity upon receipt . In contrast, the methyl ester analog Methyl 6-(methylamino)hexanoate (CAS 62222-21-3) lacks a similarly well-documented melting point in authoritative databases, complicating routine verification [1]. This difference provides a tangible advantage for procurement and in-house quality assurance workflows.

Quality Control Analytical Chemistry Procurement Specifications

Steric and Electronic Modulation via N-Methyl Substitution: Target Compound vs. Primary Amine Analog

The presence of a secondary N-methylamino group in Ethyl 6-(methylamino)hexanoate hydrochloride (CAS 65498-93-3) provides distinct steric and electronic properties compared to the primary amine analog Ethyl 6-aminohexanoate hydrochloride (CAS 3633-17-8). The N-methyl group increases steric bulk around the amine nitrogen and alters its basicity and nucleophilicity. While direct comparative pKa data are not available for these exact analogs, general chemical principles indicate that N-methyl substitution typically increases amine basicity by approximately 0.5-1.0 pKa units compared to the corresponding primary amine [1]. This modulation can significantly influence reaction kinetics and product selectivity in subsequent synthetic steps .

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Specified Purity and Storage for Reproducible Research: Target Compound vs. Undefined Analogs

Ethyl 6-(methylamino)hexanoate hydrochloride (CAS 65498-93-3) is commercially available with a specified minimum purity of 95% and recommended storage temperature of 4°C from reputable suppliers . In contrast, many close analogs (e.g., Methyl 6-(methylamino)hexanoate hydrochloride, CAS 154024-74-5) are offered by vendors with less rigorous purity documentation or without explicit storage conditions . This documented purity and storage guidance reduces the risk of using degraded material and supports experimental reproducibility.

Quality Assurance Reproducible Research Procurement Standards

Validated Research Applications for Ethyl 6-(methylamino)hexanoate hydrochloride (65498-93-3)


Aqueous-Phase Synthesis of Bioactive Amides and Esters

The enhanced water solubility of the hydrochloride salt form (CAS 65498-93-3) enables its direct use in aqueous coupling reactions for the preparation of amides and esters . This property is particularly valuable in medicinal chemistry for synthesizing water-soluble prodrugs or polar intermediates that would otherwise require organic co-solvents, which can complicate purification and scale-up .

Quality Control Verification via Melting Point Analysis

The well-defined melting point range of 87-91°C provides a simple, low-cost method for confirming the identity and purity of received material . This rapid verification step is essential for laboratories that require traceable, high-confidence starting materials for reproducible synthetic procedures, as outlined in procurement and quality assurance protocols .

Chemoselective Functionalization Leveraging Secondary Amine Reactivity

The N-methylamino group in Ethyl 6-(methylamino)hexanoate hydrochloride (CAS 65498-93-3) exhibits distinct reactivity compared to primary amines, allowing for selective protection/deprotection strategies or differential coupling reactions in complex molecule synthesis . This chemoselectivity is exploited in the construction of advanced pharmaceutical intermediates where orthogonal reactivity is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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